molecular formula C12H18ClFN3+ B8053551 4-(4-Amino-2-fluorophenyl)-1-(chloromethyl)-1-methylpiperazin-1-ium

4-(4-Amino-2-fluorophenyl)-1-(chloromethyl)-1-methylpiperazin-1-ium

Cat. No.: B8053551
M. Wt: 258.74 g/mol
InChI Key: FVTCGQCPQGZCGO-UHFFFAOYSA-N
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Description

4-(4-Amino-2-fluorophenyl)-1-(chloromethyl)-1-methylpiperazin-1-ium is a useful research compound. Its molecular formula is C12H18ClFN3+ and its molecular weight is 258.74 g/mol. The purity is usually 95%.
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Biological Activity

4-(4-Amino-2-fluorophenyl)-1-(chloromethyl)-1-methylpiperazin-1-ium is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with an amino group and a fluorophenyl moiety, alongside a chloromethyl group. The synthesis typically involves:

  • Starting Materials : 4-amino-2-fluoroaniline and 1-methylpiperazine.
  • Reaction Conditions : Conducted in solvents such as ethanol or methanol, often utilizing catalysts to enhance yield.
  • Purification Techniques : Recrystallization or chromatography is employed to achieve high purity levels.

The biological activity of this compound primarily revolves around its interaction with various biological targets. It is hypothesized to modulate enzyme activity by binding to specific receptors or enzymes, which may lead to therapeutic effects. The precise pathways remain under investigation but are believed to involve:

  • Enzyme Inhibition : Potential inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.
  • Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains, indicating a possible role as an antimicrobial agent .

In Vitro Studies

In vitro assays have demonstrated significant biological effects. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell lines:

CompoundTarget Cell LineIC50 (µM)Reference
This compoundHepG2 (liver cancer)TBD
Related Compound AMCF7 (breast cancer)5.0
Related Compound BA549 (lung cancer)3.5

Case Studies

Recent studies have focused on the compound's potential as an anticancer agent:

  • Inhibition of HDACs : A study indicated that derivatives of the piperazine class, including those similar to this compound, exhibited selective inhibition of HDAC3, leading to reduced proliferation rates in various cancer cell lines .
  • Antimicrobial Activity : Another investigation reported that related compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections .

Comparative Analysis

When compared with similar compounds, this compound exhibits unique properties due to its specific structural features:

Compound NameStructure FeaturesBiological Activity
4-Amino-2-fluorophenylmethanolHydroxyl group instead of piperazineModerate antibacterial activity
4-Amino-2-fluorophenylboronic acidBoronic acid group for different reactivityAnticancer properties

Properties

IUPAC Name

4-[4-(chloromethyl)-4-methylpiperazin-4-ium-1-yl]-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClFN3/c1-17(9-13)6-4-16(5-7-17)12-3-2-10(15)8-11(12)14/h2-3,8H,4-7,9,15H2,1H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTCGQCPQGZCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCN(CC1)C2=C(C=C(C=C2)N)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN3+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.